molecular formula C9H15NO4S B15205917 4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid

4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid

Cat. No.: B15205917
M. Wt: 233.29 g/mol
InChI Key: LQZJFCFGKHNWQI-UHFFFAOYSA-N
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Description

4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid is a compound that contains a thiomorpholine ring substituted with an ethoxyacetyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethoxyacetyl moiety can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as primary amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted thiomorpholine derivatives.

Scientific Research Applications

4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxyacetyl group can act as a reactive site for covalent modification of target proteins, while the thiomorpholine ring can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-3-carboxylic acid: Lacks the ethoxyacetyl group, making it less reactive in certain chemical reactions.

    4-(2-Hydroxyacetyl)thiomorpholine-3-carboxylic acid: Contains a hydroxy group instead of an ethoxy group, which can alter its reactivity and solubility.

    4-(2-Methoxyacetyl)thiomorpholine-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group, which can affect its steric and electronic properties.

Uniqueness

4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the ethoxyacetyl group, which provides distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

4-(2-ethoxyacetyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c1-2-14-5-8(11)10-3-4-15-6-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)

InChI Key

LQZJFCFGKHNWQI-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCSCC1C(=O)O

Origin of Product

United States

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